Cas no 1261731-75-2 (6-iodonaphthalene-2-carbaldehyde)

6-iodonaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Iodonaphthalene-2-carboxaldehyde
- C1=2C=C(I)C=CC1=CC(C=O)=CC=2
- 6-iodonaphthalene-2-carbaldehyde
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- MDL: MFCD18412752
- インチ: 1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
- InChIKey: CJUHUWRJXHSBQY-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2=CC(C=O)=CC=C2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1
6-iodonaphthalene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8168603-0.25g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95.0% | 0.25g |
$920.0 | 2025-02-21 | |
Alichem | A219000182-1g |
6-Iodonaphthalene-2-carboxaldehyde |
1261731-75-2 | 98% | 1g |
$2080.00 | 2023-09-03 | |
Enamine | EN300-8168603-5.0g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95.0% | 5.0g |
$5387.0 | 2025-02-21 | |
1PlusChem | 1P0282DG-500mg |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95% | 500mg |
$1853.00 | 2023-12-25 | |
Enamine | EN300-8168603-10g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95% | 10g |
$7988.0 | 2023-09-02 | |
1PlusChem | 1P0282DG-50mg |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95% | 50mg |
$672.00 | 2024-07-09 | |
1PlusChem | 1P0282DG-250mg |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95% | 250mg |
$1199.00 | 2023-12-25 | |
1PlusChem | 1P0282DG-5g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95% | 5g |
$6721.00 | 2023-12-25 | |
Enamine | EN300-8168603-10.0g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95.0% | 10.0g |
$7988.0 | 2025-02-21 | |
Enamine | EN300-8168603-0.05g |
6-iodonaphthalene-2-carbaldehyde |
1261731-75-2 | 95.0% | 0.05g |
$493.0 | 2025-02-21 |
6-iodonaphthalene-2-carbaldehyde 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
6-iodonaphthalene-2-carbaldehydeに関する追加情報
Recent Advances in the Application of 6-Iodonaphthalene-2-carbaldehyde (CAS: 1261731-75-2) in Chemical Biology and Pharmaceutical Research
6-Iodonaphthalene-2-carbaldehyde (CAS: 1261731-75-2) has emerged as a valuable building block in medicinal chemistry and chemical biology research due to its unique structural features and reactivity. This aromatic aldehyde derivative, containing both an iodine substituent and a formyl group, serves as a versatile intermediate for the synthesis of various biologically active compounds. Recent studies have demonstrated its utility in developing novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 6-iodonaphthalene-2-carbaldehyde as a key precursor in the synthesis of potent kinase inhibitors. The iodine atom at the 6-position allows for efficient palladium-catalyzed cross-coupling reactions, while the aldehyde functionality enables further derivatization through condensation or reductive amination reactions. This dual reactivity makes the compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
In the field of chemical biology, researchers have recently employed 6-iodonaphthalene-2-carbaldehyde as a fluorescent probe for protein labeling. The naphthalene core provides excellent photophysical properties, while the iodine atom facilitates site-specific modifications. A 2024 Nature Chemical Biology publication demonstrated its successful application in developing turn-on fluorescent sensors for detecting enzyme activity in live cells, offering new tools for studying cellular signaling pathways.
The compound's potential in neurodegenerative disease research was underscored by a recent study in ACS Chemical Neuroscience, where derivatives of 6-iodonaphthalene-2-carbaldehyde showed promising activity against tau protein aggregation, a hallmark of Alzheimer's disease. The researchers utilized the iodine substituent to introduce various pharmacophores, leading to compounds with improved blood-brain barrier permeability and reduced cytotoxicity.
From a synthetic chemistry perspective, novel methodologies have been developed to further functionalize 6-iodonaphthalene-2-carbaldehyde. A 2023 Advanced Synthesis & Catalysis report described a mild, transition-metal-free approach for converting the aldehyde group into various heterocyclic systems, significantly expanding the compound's utility in medicinal chemistry. These advances have opened new avenues for creating diverse chemical libraries based on this scaffold.
Ongoing research continues to explore the full potential of 6-iodonaphthalene-2-carbaldehyde in drug discovery. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) development and as a starting material for covalent inhibitor design. The compound's unique combination of reactivity and structural features positions it as an important tool in modern pharmaceutical research, with potential applications that continue to expand as new synthetic methodologies emerge.
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